molecular formula C14H16N2OS B109593 BML-259 CAS No. 267654-00-2

BML-259

Numéro de catalogue: B109593
Numéro CAS: 267654-00-2
Poids moléculaire: 260.36 g/mol
Clé InChI: IGRZXNLKVUEFDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BML-259 is a compound belonging to the class of acetamides. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Applications De Recherche Scientifique

BML-259 has several scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BML-259 typically involves the reaction of 2-phenylacetic acid with 5-propan-2-yl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

BML-259 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

BML-259 is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a propan-2-yl group on the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

BML-259 is a small molecule inhibitor primarily recognized for its role in inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5. This compound has garnered attention for its biological activities in various organisms, including plants and mammals, and its potential applications in research related to circadian rhythms and cancer.

This compound functions as an inhibitor of cyclin-dependent kinase C;2 (CDKC;2) in Arabidopsis thaliana, which plays a crucial role in the phosphorylation of RNA polymerase II (Pol II). This phosphorylation is essential for proper transcriptional regulation and circadian rhythm maintenance. The compound's structure includes a thiazole ring, which is critical for its biological activity, while modifications to other groups like acetamide and phenyl do not significantly affect its function .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that this compound's binding to the ATP-binding pocket of CDK9, a mammalian homolog of CDKC;2, is mediated through hydrogen bonds and CH/π interactions. The binding dynamics suggest that this compound can effectively modulate kinase activity, leading to significant biological outcomes such as circadian period lengthening .

Circadian Rhythm Modulation

This compound has been shown to lengthen the circadian clock period in Arabidopsis seedlings. In experiments, treatment with 1 µM this compound resulted in approximately 50% inhibition of Pol II phosphorylation, with higher concentrations leading to more pronounced effects. For instance, at 50 µM concentration, this compound treatment extended the circadian period for both CCA1:LUC and TOC1:LUC reporters for at least 8 hours .

Gene Expression Impact

RNA sequencing analysis revealed that treatment with this compound at a concentration of 27 µM resulted in the upregulation of 181 genes and downregulation of 4,554 genes. Notably, gene ontology analysis indicated that many upregulated genes were involved in stress responses, while downregulated genes were associated with nucleic acid metabolism and gene expression regulation .

Case Studies

Case Study 1: Arabidopsis Seedlings

In a controlled study, Arabidopsis seedlings treated with this compound exhibited significant changes in gene expression profiles. The treatment led to the downregulation of key circadian clock genes such as CCA1, TOC1, and LNK1, indicating that this compound affects not only kinase activity but also broader transcriptional networks governing circadian rhythms .

Case Study 2: Mammalian Systems

This compound's effects extend beyond plant systems; it has been identified as a potent inhibitor of CDK5, which is involved in neuronal development. Research indicates that continuous administration of this compound can impact neuronal signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its analogs:

CompoundTarget KinasePeriod-Lengthening ActivityPol II Phosphorylation Inhibition
This compoundCDKC;2ModerateYes (50% at 1 µM)
TT-361CDKC;2StrongerYes (below half at 1 µM)
TT-539CDKC;2NoneNo

Propriétés

IUPAC Name

2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRZXNLKVUEFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587883
Record name 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267654-00-2
Record name 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BML-259
Reactant of Route 2
Reactant of Route 2
BML-259
Reactant of Route 3
Reactant of Route 3
BML-259
Reactant of Route 4
Reactant of Route 4
BML-259
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BML-259
Reactant of Route 6
Reactant of Route 6
BML-259
Customer
Q & A

Q1: How does 2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide (BML-259) interact with its target in Arabidopsis and what are the downstream effects?

A1: this compound targets CYCLIN DEPENDENT KINASE C;2 (CDKC;2) in Arabidopsis thaliana [, ]. This kinase is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a crucial step in the general transcriptional machinery []. By inhibiting CDKC;2, this compound reduces RNA polymerase II phosphorylation, leading to decreased expression of clock-associated genes and ultimately lengthening the Arabidopsis circadian period [, ].

Q2: What structural modifications to this compound have been explored and how do they affect its activity on the Arabidopsis circadian clock?

A2: Structure-function studies revealed that the thiazole ring in this compound is essential for its period-lengthening activity []. Modifications to the acetamide, isopropyl, and phenyl groups were tolerated without significant impact on activity []. Interestingly, replacing the phenyl ring with a thiophenyl ring, as in the analog TT-361, resulted in stronger period-lengthening activity and CDKC;2 inhibition compared to this compound []. This suggests that specific structural modifications can be utilized to modulate the compound's potency and potentially its selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.